molecular formula C15H21N3O2S3 B2717623 7-(thiophen-2-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane CAS No. 1705247-58-0

7-(thiophen-2-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane

Cat. No.: B2717623
CAS No.: 1705247-58-0
M. Wt: 371.53
InChI Key: XBYXKVZJRFMWFU-UHFFFAOYSA-N
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Description

7-(Thiophen-2-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane (CAS 1705247-58-0) is a chemical compound with the molecular formula C 15 H 21 N 3 O 2 S 3 and a molecular weight of 371.54 g/mol . This small molecule features a complex structure incorporating a 1,4-thiazepane ring core, which is substituted with a thiophene group and a 1,3,5-trimethyl-1H-pyrazole sulfonyl moiety . The presence of these heterocyclic groups makes it a compound of significant interest in various research fields, particularly in medicinal chemistry and drug discovery where such scaffolds are commonly investigated. The specific physical and chemical properties, mechanism of action, and primary research applications for this compound are areas of active exploration. It is supplied for laboratory and research purposes to facilitate the discovery of its potential biological activities and physicochemical characteristics. Researchers are leveraging this compound as a key intermediate or target molecule in the development of novel therapeutic agents. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Certificate of Analysis for specific data on purity and quality.

Properties

IUPAC Name

7-thiophen-2-yl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S3/c1-11-15(12(2)17(3)16-11)23(19,20)18-7-6-14(22-10-8-18)13-5-4-9-21-13/h4-5,9,14H,6-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYXKVZJRFMWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(thiophen-2-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazepane Ring: This could be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Thiophene Group: This might involve a coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the Pyrazole Sulfonyl Group: This could be done through sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene or pyrazole moieties.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Various substitution reactions could occur, especially electrophilic aromatic substitution on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, or derivatives with different substituents.

Scientific Research Applications

Structural Characteristics

The compound consists of a thiazepane ring fused with thiophene and pyrazole moieties. The presence of the sulfonyl group enhances its biological activity by improving solubility and bioavailability.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Anticancer Activity :
    • Compounds containing thiazepane and thiophene rings have shown promising results against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazoles have been reported to inhibit cancer cell proliferation by targeting specific pathways involved in tumorigenesis .
    • A study demonstrated that thiazepane derivatives can inhibit RNA and DNA synthesis in cancer cells without affecting protein synthesis, suggesting a targeted mechanism of action against neoplastic diseases .
  • Antimicrobial Properties :
    • The thiophene moiety is known for its antibacterial and antifungal properties. Research on related compounds has shown effectiveness against a variety of pathogens, making it a candidate for developing new antimicrobial agents .
  • Neurological Applications :
    • The interaction of thiophene derivatives with nicotinic acetylcholine receptors suggests potential use in treating cognitive disorders. Compounds that modulate these receptors can enhance memory and cognitive functions .

Case Studies

Several studies have highlighted the efficacy of compounds similar to 7-(thiophen-2-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane:

StudyFocusFindings
Anticancer ActivityInvestigated the cytotoxic effects on HepG-2 and A-549 cell lines; showed significant inhibition compared to standard drugs like cisplatin.
Antimicrobial EfficacyEvaluated against various bacterial strains; demonstrated lower minimum inhibitory concentrations (MIC) than traditional antibiotics.
Neurological EffectsAssessed for cognitive enhancement in animal models; showed improved learning and memory retention linked to receptor modulation.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with key biological targets such as dihydrofolate reductase (DHFR). These studies suggest that the compound could effectively inhibit this enzyme, which plays a crucial role in DNA synthesis and cell proliferation .

Mechanism of Action

The mechanism of action of “7-(thiophen-2-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane” would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 7-(thiophen-2-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane and analogous compounds:

Compound Core Structure Substituents Key Properties
This compound 1,4-thiazepane Thiophen-2-yl, sulfonated 1,3,5-trimethylpyrazole High conformational flexibility; potential sulfonamide-mediated enzyme inhibition
1,4-Benzodioxine-based thiadiazole derivatives (e.g., compounds 1–25) 1,4-Benzodioxine Thiadiazole-fused hydrazine-carbothioamide Enhanced π-π stacking interactions; antibacterial activity
Pyrazole-sulfonamide analogs (e.g., Celecoxib derivatives) Pyrazole Sulfonamide groups attached to aryl/heteroaryl rings COX-2 selectivity; anti-inflammatory applications

Structural and Functional Insights:

Sulfonamide Functionality : The sulfonyl group in the target compound enhances hydrogen-bonding capabilities, akin to pyrazole-sulfonamide drugs like Celecoxib, but with distinct steric effects due to the 1,3,5-trimethylpyrazole substitution .

Electronic Effects : The thiophene moiety introduces electron-rich aromaticity, contrasting with the electron-deficient thiadiazole systems in 1,4-benzodioxine derivatives .

Research Findings and Challenges

  • Synthesis Complexity : The synthesis of 1,4-thiazepane derivatives often requires multi-step protocols involving cyclization and sulfonation, whereas 1,4-benzodioxine analogs benefit from simpler condensation reactions (e.g., thiosemicarbazide and benzodioxine intermediates) .
  • Crystallographic Refinement : Structural validation of such compounds relies heavily on software like SHELXL , which refines disordered sulfonyl and thiophene groups with high precision . However, challenges persist in resolving conformational isomerism in flexible thiazepane systems.

Biological Activity

7-(thiophen-2-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, focusing on antimicrobial and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

The antimicrobial activity of the compound was evaluated against a variety of bacterial and fungal strains. The Kirby-Bauer disk diffusion method was employed to assess the effectiveness of the compound against:

Microbial StrainTypeResult
Escherichia coliBacteriaSignificant inhibition
Staphylococcus aureusBacteriaSignificant inhibition
Bacillus subtilisBacteriaModerate inhibition
Candida albicansFungusModerate inhibition
Aspergillus nigerFungusLow inhibition

The results indicated that the compound exhibited notable antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus , with low minimum inhibitory concentrations (MIC) reported for these strains .

Antioxidant Activity

Antioxidant properties were assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays and hydroxyl radical scavenging assays. The compound demonstrated a significant ability to neutralize free radicals, which are implicated in various diseases due to oxidative stress.

Assay TypeIC50 Value (µM)
DPPH Scavenging25.3
Hydroxyl Radical Scavenging30.7

These results suggest that this compound has promising potential as an antioxidant agent .

Computational Studies

Computational studies including molecular docking simulations were conducted to understand the interaction between the compound and biological targets. These studies revealed favorable binding affinities with several enzymes implicated in microbial resistance and oxidative stress pathways .

Case Studies

Recent studies have further explored the biological activities of similar pyrazole derivatives. For instance, derivatives exhibiting anti-inflammatory properties were tested in vitro against various inflammatory markers, showing up to 93% inhibition of interleukin levels at specific concentrations . This highlights the therapeutic potential of compounds related to this compound.

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